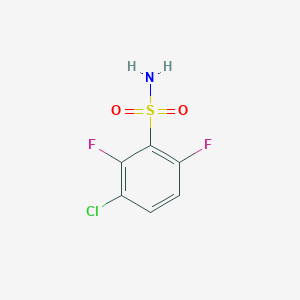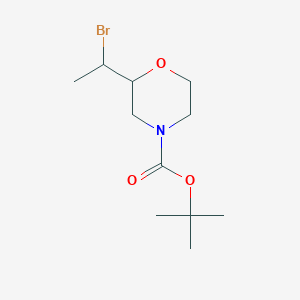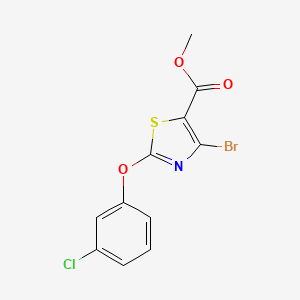
tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenoxy group: This step might involve nucleophilic substitution reactions where a bromophenol derivative reacts with the pyrrolidine intermediate.
Addition of the cyanopyrrolidine group: This could be done through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
tert-Butyl protection: The final step often involves protecting the carboxylate group with a tert-butyl group using reagents like tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the bromophenoxy group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Products might include hydroxylated derivatives.
Reduction: Products could include amine derivatives.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Industry: Used in the production of fine chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2S,4S)-4-(phenoxy)-2-cyanopyrrolidine-1-carboxylate
- tert-Butyl (2S,4S)-4-(4-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate
- tert-Butyl (2S,4S)-4-(3-chlorophenoxy)-2-cyanopyrrolidine-1-carboxylate
Uniqueness
The presence of the bromophenoxy group in tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate might confer unique chemical properties, such as increased reactivity in substitution reactions or specific biological activity due to the bromine atom.
Eigenschaften
Molekularformel |
C16H19BrN2O3 |
|---|---|
Molekulargewicht |
367.24 g/mol |
IUPAC-Name |
tert-butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-10-14(8-12(19)9-18)21-13-6-4-5-11(17)7-13/h4-7,12,14H,8,10H2,1-3H3/t12-,14-/m0/s1 |
InChI-Schlüssel |
SARYDOBWEDDHQU-JSGCOSHPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C#N)OC2=CC(=CC=C2)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)OC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


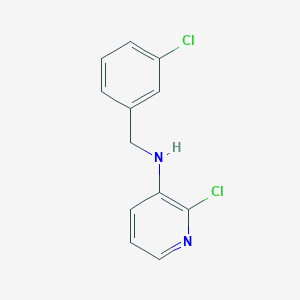
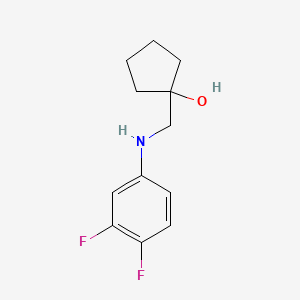
![methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate](/img/structure/B15227995.png)
![Ethyl (R)-2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B15228012.png)
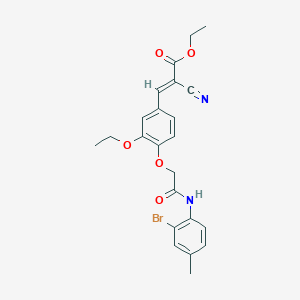
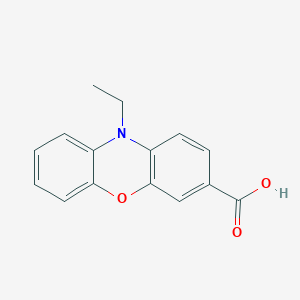
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B15228023.png)
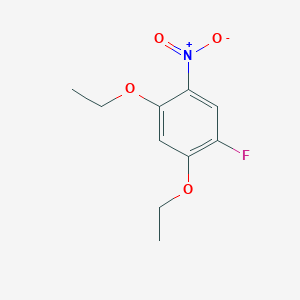

![(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B15228044.png)
